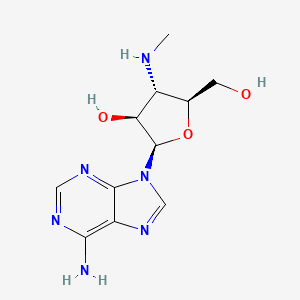
3'-Methylamino-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methylamino-3’-deoxyadenosine: is a modified nucleoside analog derived from adenosine It is characterized by the substitution of a methylamino group at the 3’ position of the ribose sugar, replacing the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,3’-O-isopropylideneadenosine. This intermediate is then subjected to methylamine to introduce the methylamino group at the 3’ position, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of 3’-Methylamino-3’-deoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes or pathways, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. By mimicking natural nucleosides, it can interfere with nucleic acid synthesis or enzyme function, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various kinases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
Cordycepin (3’-deoxyadenosine): Lacks the hydroxyl group at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which can confer different chemical and biological properties compared to its analogs. This modification can affect its interaction with enzymes and nucleic acids, potentially leading to distinct therapeutic applications .
Propiedades
Número CAS |
134934-83-1 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
Clave InChI |
ZARAVIBCBGMNJG-JJCHFMHPSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES isomérico |
CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Sinónimos |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















